Oxirane, 2-ethenyl-3-(2-phenylethyl)-, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxirane, 2-ethenyl-3-(2-phenylethyl)-, trans-: is a chemical compound known for its unique structure and properties. It belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of an oxirane ring, a vinyl group, and a phenylethyl group, making it a versatile molecule in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Oxirane, 2-ethenyl-3-(2-phenylethyl)-, trans- can be achieved through several methods. One common approach involves the stereoselective synthesis of cis vinyloxiranes and trans 1-phenyl-1,3-butadiene. This method typically employs mild reaction conditions at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the desired application and production scale .
Analyse Chemischer Reaktionen
Types of Reactions: Oxirane, 2-ethenyl-3-(2-phenylethyl)-, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxirane ring into other functional groups.
Substitution: The vinyl and phenylethyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-CPBA (meta-Chloroperoxybenzoic acid) and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols or other reduced derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Oxirane, 2-ethenyl-3-(2-phenylethyl)-, trans- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical compounds through various reactions .
Biology and Medicine: The compound’s reactivity and functional groups make it valuable in biological and medicinal research. It can be used to develop new pharmaceuticals or study biochemical pathways .
Industry: In the industrial sector, this compound finds applications in the production of polymers, resins, and other materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in manufacturing processes .
Wirkmechanismus
The mechanism by which Oxirane, 2-ethenyl-3-(2-phenylethyl)-, trans- exerts its effects involves its reactive oxirane ring and functional groups. The oxirane ring can undergo ring-opening reactions, leading to the formation of new bonds and functional groups. This reactivity is crucial for its applications in synthesis and industrial processes .
Vergleich Mit ähnlichen Verbindungen
- Oxirane, 2-methyl-3-(2-phenylethyl)-, trans-
- Oxirane, 2-ethenyl-3-(2-methylphenyl)-, trans-
- Oxirane, 2-ethenyl-3-(2-phenylethyl)-, cis-
Uniqueness: Oxirane, 2-ethenyl-3-(2-phenylethyl)-, trans- stands out due to its specific stereochemistry and the presence of both vinyl and phenylethyl groups. This combination of functional groups and stereochemistry imparts unique reactivity and properties, making it distinct from other similar compounds .
Eigenschaften
CAS-Nummer |
72569-65-4 |
---|---|
Molekularformel |
C12H14O |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
(2S,3S)-2-ethenyl-3-(2-phenylethyl)oxirane |
InChI |
InChI=1S/C12H14O/c1-2-11-12(13-11)9-8-10-6-4-3-5-7-10/h2-7,11-12H,1,8-9H2/t11-,12-/m0/s1 |
InChI-Schlüssel |
LCKQHBKRSNYMRU-RYUDHWBXSA-N |
Isomerische SMILES |
C=C[C@H]1[C@@H](O1)CCC2=CC=CC=C2 |
Kanonische SMILES |
C=CC1C(O1)CCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.